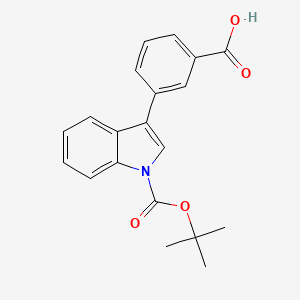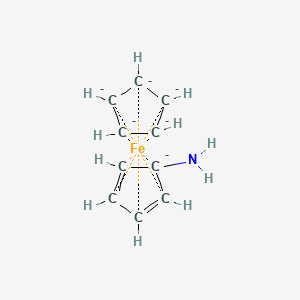
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron is a complex organometallic compound that combines the properties of cyclopentadienyl ligands with iron. This compound is of significant interest in the field of organometallic chemistry due to its unique structure and reactivity. The iron center is coordinated to cyclopentadienyl rings, which can influence the electronic properties and reactivity of the metal center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-dien-1-amine;cyclopentane;iron typically involves the reaction of cyclopentadiene with iron salts under specific conditions. One common method is the reaction of cyclopentadiene with iron trichloride in the presence of a reducing agent such as sodium or potassium. This reaction is usually carried out in an inert atmosphere to prevent oxidation of the iron center.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron undergoes various types of chemical reactions, including:
Oxidation: The iron center can be oxidized to higher oxidation states using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Ligands on the iron center can be substituted with other ligands through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various ligands such as phosphines, carbonyls, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of iron(III) complexes, while reduction can yield iron(II) complexes.
Applications De Recherche Scientifique
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron has numerous applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Studied for its potential role in biological systems and as a model for metalloenzymes.
Medicine: Investigated for its potential use in drug delivery and as a therapeutic agent.
Industry: Employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of cyclopenta-2,4-dien-1-amine;cyclopentane;iron involves the coordination of the cyclopentadienyl ligands to the iron center, which influences the electronic properties and reactivity of the metal. The iron center can participate in various catalytic cycles, facilitating reactions through electron transfer and coordination with substrates.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentadienyliron dicarbonyl dimer: Similar structure but with different ligands.
Ferrocene: Another cyclopentadienyl iron compound with different reactivity.
Cyclopentadienylmanganese tricarbonyl: Similar structure but with manganese instead of iron.
Uniqueness
Cyclopenta-2,4-dien-1-amine;cyclopentane;iron is unique due to its specific combination of cyclopentadienyl ligands and iron, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in various applications, particularly in catalysis and materials science.
Propriétés
Formule moléculaire |
C10H11FeN-6 |
|---|---|
Poids moléculaire |
201.05 g/mol |
Nom IUPAC |
cyclopenta-2,4-dien-1-amine;cyclopentane;iron |
InChI |
InChI=1S/C5H6N.C5H5.Fe/c6-5-3-1-2-4-5;1-2-4-5-3-1;/h1-4H,6H2;1-5H;/q-1;-5; |
Clé InChI |
HDBPPNKWWNBEBJ-UHFFFAOYSA-N |
SMILES canonique |
[CH-]1[CH-][CH-][CH-][CH-]1.C1=C[C-](C=C1)N.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


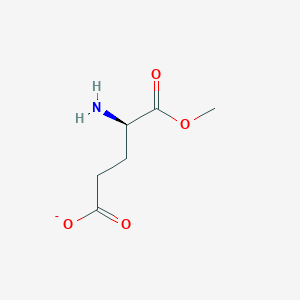

![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/structure/B14120566.png)
![9-[4-[1-(dimethylamino)propan-2-yl]phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B14120569.png)
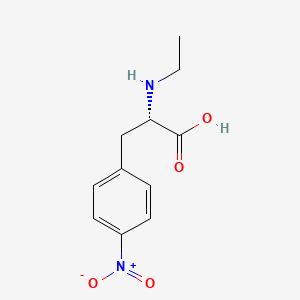
![3,6-Di(carbazol-9-yl)-9-[4-(4,6-diphenyl-1,3,5-triazin-2-yl)-2-fluorophenyl]carbazole](/img/structure/B14120580.png)

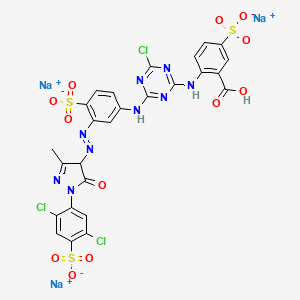

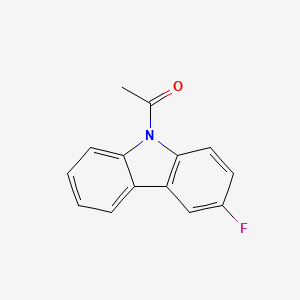
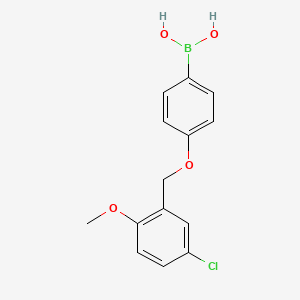
![4'-Methoxy-4-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B14120618.png)

